molecular formula C9H18N2 B1449974 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine CAS No. 1082454-34-9

1-(2-Methylprop-2-en-1-yl)piperidin-4-amine

Cat. No. B1449974
CAS RN: 1082454-34-9
M. Wt: 154.25 g/mol
InChI Key: IYKXOXGJPQXOEF-UHFFFAOYSA-N
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Description

“1-(2-Methylprop-2-en-1-yl)piperidin-4-amine” is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 . It is a piperidine derivative.


Molecular Structure Analysis

The InChI code for “1-(2-Methylprop-2-en-1-yl)piperidin-4-amine” is 1S/C9H18N2/c1-8(2)7-11-5-3-9(10)4-6-11/h9H,1,3-7,10H2,2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-(2-Methylprop-2-en-1-yl)piperidin-4-amine” is a liquid at room temperature .

Scientific Research Applications

Therapeutic Potential in Neuropsychiatric Disorders

  • Dopamine D2 Receptor Ligands : 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine is a part of a group of compounds that act as D2 receptor modulators, exhibiting potential in treating disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structure, function, and pharmacology of novel D2 receptor ligands developed in recent years, which fall under the 1,4-disubstituted aromatic cyclic amine group, have shown promising results in addressing these neuropsychiatric conditions (Jůza et al., 2022).

Role in Cytochrome P450 Isoform Selectivity

  • Inhibition in Human Liver Microsomes : The compound's role in the selectivity of cytochrome P450 (CYP) isoforms is crucial for understanding drug–drug interactions, especially when multiple drugs are administered to patients. The selectivity of inhibitors, to which 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine contributes, is significant in the metabolism of various drugs, impacting the overall treatment outcomes (Khojasteh et al., 2011).

Potential Precursor of Endogenous Carcinogens

  • N-Nitroso Compound Formation : The compound's role as a precursor to potentially carcinogenic N-nitroso compounds in vivo has been investigated. Understanding the interaction of this compound in the biosphere and its transformation into carcinogenic compounds is pivotal for assessing cancer risk and the mechanisms of carcinogenesis (Lin, 1986).

Synthesis of N-Heterocycles

  • Asymmetric Synthesis via Sulfinimines : The compound's utility in the stereoselective synthesis of amines and their derivatives is significant, particularly in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are prominent in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Metabolism and Toxicity

  • Metabolism of 2-Methylpropene : Research on the metabolism and toxicity of 2-methylpropene, closely related to 1-(2-Methylprop-2-en-1-yl)piperidin-4-amine, provides insights into the metabolic fate and toxicity of similar compounds in laboratory animals and humans. Understanding the balance between the formation and detoxification of metabolites is crucial for assessing the potential toxicity of related compounds (Cornet & Rogiers, 1997).

Safety and Hazards

The compound is classified under the GHS05 and GHS07 hazard pictograms . The hazard statements include H227, H302, H314, and H335 . Precautionary measures include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

1-(2-methylprop-2-enyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-8(2)7-11-5-3-9(10)4-6-11/h9H,1,3-7,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKXOXGJPQXOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylprop-2-en-1-yl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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